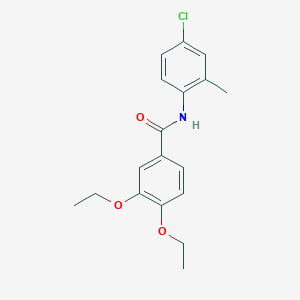
N-(4-chloro-2-methylphenyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-3,4-diethoxybenzamide, commonly known as CME or Ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a potent psychostimulant that has been widely used in scientific research, especially in the field of neuroscience. CME is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, CME has a higher potency and shorter duration of action than methylphenidate.
Mechanism of Action
CME acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and motivation. By blocking the reuptake of these neurotransmitters, CME increases their levels in the brain, leading to an increase in their activity and a subsequent increase in arousal, alertness, and focus.
Biochemical and Physiological Effects:
CME has been shown to have a number of biochemical and physiological effects on the brain and body. It increases the release of dopamine and norepinephrine, leading to an increase in their activity in the brain. This results in an increase in heart rate, blood pressure, and respiration rate. CME also increases the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CME in lab experiments is its high potency, which allows for the investigation of the effects of psychostimulants at lower doses. Additionally, CME has a shorter duration of action than other psychostimulants, which allows for more precise control over the timing of drug administration. However, one limitation of using CME in lab experiments is its potential for abuse, which can lead to ethical concerns.
Future Directions
There are several future directions for the use of CME in scientific research. One area of interest is the investigation of the long-term effects of CME on the brain and behavior, particularly in relation to addiction and substance abuse. Another area of interest is the development of new drugs that are based on the structure of CME, with the goal of creating more effective treatments for N-(4-chloro-2-methylphenyl)-3,4-diethoxybenzamide and other disorders. Finally, further research is needed to fully understand the mechanisms of action of CME and its interactions with other neurotransmitters in the brain.
Synthesis Methods
The synthesis of CME involves the condensation of 4-chloro-2-methylphenylamine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. The synthesis of CME is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
CME has been used extensively in scientific research to study the mechanisms of action of psychostimulants and their effects on the central nervous system. It has been used as a tool to investigate the role of dopamine and norepinephrine in the brain, as well as their interactions with other neurotransmitters. CME has also been used to study the effects of psychostimulants on behavior, cognition, and memory.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-9-6-13(11-17(16)23-5-2)18(21)20-15-8-7-14(19)10-12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXUNEUMAXKIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
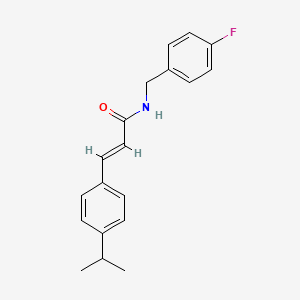
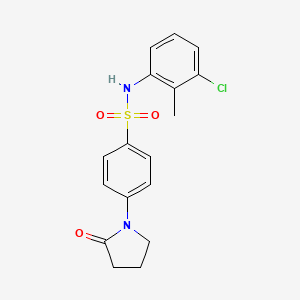
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)
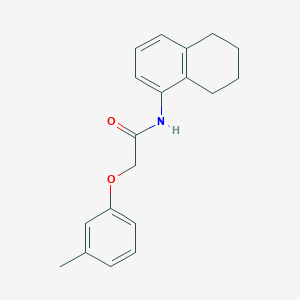
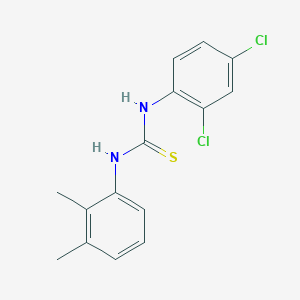

![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)

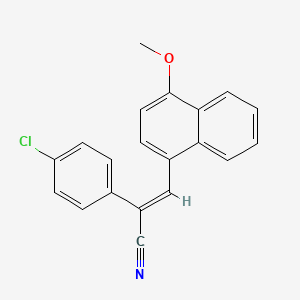
![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)